molecular formula C19H25N3O4 B5575708 2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B5575708
M. Wt: 359.4 g/mol
InChI Key: VAXWSABAYIEXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, commonly known as CYM-5442, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Characterization : Research into the synthetic methodologies for creating 1,3,4-oxadiazole derivatives showcases the versatility and adaptability of this chemical scaffold. For example, innovative synthetic routes have been developed for 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential, highlighting the scaffold's applicability in medicinal chemistry for the development of new therapeutic agents. These compounds were synthesized through a multi-step process involving various electrophiles and characterized by a range of techniques including infrared, NMR, and mass spectrometry analyses (Iftikhar et al., 2019).

Biological Activities

  • Enzyme Inhibition : The 1,3,4-oxadiazole ring is central to compounds exhibiting enzyme inhibitory activity. For instance, derivatives have been shown to inhibit enzymes like α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), underscoring their potential for treating diseases related to enzyme dysfunction. This activity points to their importance in the design of drugs for diseases like diabetes, Alzheimer's, and inflammatory conditions (Rehman et al., 2013).

Material Science Applications

  • Supramolecular Chemistry : The structural versatility of the 1,3,4-oxadiazole derivatives extends beyond biological activity, playing a role in the development of materials science. For example, certain derivatives form crystalline structures and gels in response to interaction with various substances, indicating potential applications in the design of novel materials with specific mechanical and optical properties (Karmakar et al., 2007).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Potentials : The antimicrobial and anticancer activities of 1,3,4-oxadiazole derivatives highlight their importance in addressing some of the most pressing health challenges today. Compounds within this class have been evaluated for their efficacy against various cancer cell lines and microbial strains, providing a foundation for the development of new treatments for infectious diseases and cancer (Jin et al., 2006).

Properties

IUPAC Name

2-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-24-15-9-8-14(11-16(15)25-2)19-21-18(26-22-19)12-20-17(23)10-13-6-4-3-5-7-13/h8-9,11,13H,3-7,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXWSABAYIEXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)CC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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